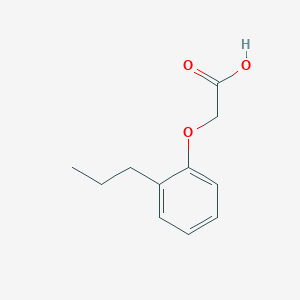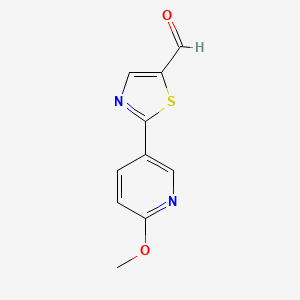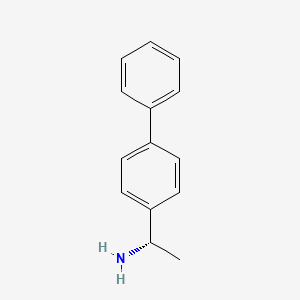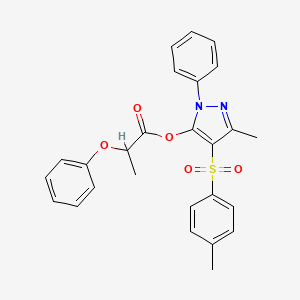
2-(2-Propylphenoxy)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-propylphenoxy)acetic Acid” is a compound that belongs to the class of organic compounds known as alkyl-phenylketones . It is a cell-permeable phenoxyacetic acid derivative that acts as a potent and selective peroxisome proliferator activator receptor δ (PPARδ) agonist .
Synthesis Analysis
The synthesis of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was achieved by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
Molecular Structure Analysis
The molecular formula of “2-(2-propylphenoxy)acetic Acid” is C14H20O4 . The InChI representation of the molecule is InChI=1S/C14H20O4/c1-3-7-11-8-5-6-9-12 (11)18-14 (13 (15)16)17-10-4-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3, (H,15,16) .
Physical and Chemical Properties Analysis
The molecular weight of “2-(2-propylphenoxy)acetic Acid” is 252.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 8 .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Mittel
Phenoxyessigsäurederivate, einschließlich „2-(2-Propylphenoxy)essigsäure“, wurden auf ihr Potenzial als selektive COX-2-Inhibitoren untersucht . COX-2 spielt eine Schlüsselrolle bei der Umwandlung von Arachidonsäure in Prostaglandine, wodurch es zu einem wichtigen Ziel für die Behandlung von Entzündungen wird . Selektive COX-2-Inhibitoren haben eine neue Phase in der Entzündungsbehandlung eingeläutet und bieten signifikante Wirksamkeit bei gleichzeitiger Reduzierung negativer Nebenwirkungen .
Schmerzlindernde Wirkungen
Verbindungen, die von „this compound“ abgeleitet sind, wurden gründlich auf ihre schmerzlindernden Wirkungen untersucht . Diese Verbindungen haben signifikante entzündungshemmende Wirkungen gezeigt, ohne Magengeschwüre zu verursachen .
Histologische Veränderungen
Die potenten Verbindungen, die von „this compound“ abgeleitet sind, wurden auf ihre Auswirkungen auf histologische Veränderungen untersucht . Diese Forschung kann wertvolle Einblicke in die Auswirkungen dieser Verbindungen auf Gewebsstrukturen liefern .
Toxikologische Eigenschaften
Die toxikologischen Eigenschaften von Verbindungen, die von „this compound“ abgeleitet sind, wurden genauestens untersucht . Die Beurteilung der Nieren- und Magendysfunktion sowie die Messung der Leberenzymwerte AST und ALT zusammen mit den Nierenindikatoren Kreatinin und Harnstoff bieten wertvolle Informationen über ihre Sicherheitsprofile .
Synthese neuer Derivate
“this compound“ wurde bei der Synthese neuer Derivate verwendet, wie z. B. N-(2-Aminophenyl)-2-(2-Isopropylphenoxy)acetamid . Diese neuen Derivate können potenziell als therapeutische Kandidaten dienen .
Pharmakologische Aktivitäten
Phenoxyacetamid und seine Derivate, einschließlich „this compound“, wurden auf ihre pharmakologischen Aktivitäten untersucht . Diese Forschung kann helfen, neue Derivate von Phenoxyacetamid zu entwickeln, die sich in Bezug auf Sicherheit und Wirksamkeit als erfolgreiche Wirkstoffe erweisen, um die Lebensqualität zu verbessern .
Wirkmechanismus
Target of Action
Similar compounds, such as phenoxy acetic acid derivatives, have been shown to selectively inhibit cox-2 . COX-2 is an enzyme that plays a key role in converting arachidonic acid into prostaglandins, which are mediators and regulators of inflammation .
Mode of Action
Related compounds, such as phenoxy acetic acid derivatives, have been shown to inhibit cox-2 . This inhibition reduces the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
Related compounds, such as phenoxy acetic acid derivatives, have been shown to inhibit the cox-2 pathway . This inhibition reduces the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever .
Result of Action
Related compounds, such as phenoxy acetic acid derivatives, have been shown to have significant anti-inflammatory effects . They inhibit COX-2, reducing the production of prostaglandins and thereby reducing inflammation .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-(2-propylphenoxy)acetic Acid on cells are diverse and depend on the specific cellular context. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-propylphenoxy)acetic Acid may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-propylphenoxy)acetic Acid in animal models may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-(2-propylphenoxy)acetic Acid may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-(2-propylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPZEZYSGGBRBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide](/img/structure/B2366659.png)

![3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366663.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)




